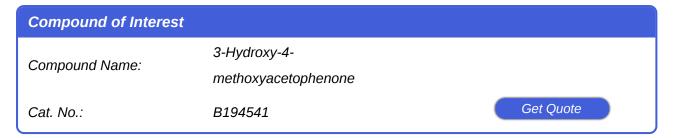


An In-depth Technical Guide to 3-Hydroxy-4methoxyacetophenone

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This technical guide provides a comprehensive overview of the core basic properties of **3- Hydroxy-4-methoxyacetophenone**, also known as Acetoisovanillone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and insights into its biological activities.

Chemical and Physical Properties

3-Hydroxy-4-methoxyacetophenone is a substituted acetophenone with the chemical formula $C_9H_{10}O_3$.[1] It is a solid at room temperature and presents as a white to cream or pale yellow to pale brown crystalline powder. This compound is a key intermediate in the synthesis of various pharmaceutical and organic compounds and has garnered interest for its potential biological activities, notably its anti-inflammatory properties.

Quantitative Data Summary

The fundamental physicochemical properties of **3-Hydroxy-4-methoxyacetophenone** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties



Property	Value	Reference(s)
Molecular Formula	С9Н10О3	[1]
Molar Mass	166.17 g/mol	
Appearance	White to cream or pale yellow to pale brown crystalline powder	[2]
Melting Point	88-92 °C	
Density	1.158 g/cm ³	_
Solubility	Soluble in DMSO, ethanol, chloroform, ether, hot water, benzene, and ethyl acetate. Insoluble in petroleum ether.	[3][4]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	1-(3-hydroxy-4- methoxyphenyl)ethanone	[1]
Common Names	Acetoisovanillone, Isoacetovanillone	[5]
CAS Number	6100-74-9	[1]
PubChem CID	95693	[1]
InChI	InChI=1S/C9H10O3/c1-6(10)7- 3-4-9(12-2)8(11)5-7/h3- 5,11H,1-2H3	[1]
InChIKey	YLTGFGDODHXMFB- UHFFFAOYSA-N	[1]
Canonical SMILES	CC(=O)C1=CC(=C(C=C1)OC) O	[1]



Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of **3- Hydroxy-4-methoxyacetophenone**, as well as a protocol for evaluating its anti-inflammatory activity.

Synthesis: Fries Rearrangement of Guaiacol Acetate

A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement. The following protocol is a representative example for the preparation of **3-Hydroxy-4-methoxyacetophenone**'s isomer, 4-hydroxy-3-methoxyacetophenone, and can be adapted.

Procedure:

- To a reaction vessel, add guaiacol acetate (1 equivalent).
- Under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonic acid (5-12 equivalents).
- The mixture is stirred and heated to a temperature between 50-60 °C for 0.5-1 hour.[6]
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled and slowly poured into ice-water with stirring.
- The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate.
- The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude **3-Hydroxy-4-methoxyacetophenone** can be purified by recrystallization to obtain a high-purity solid.



Procedure:

- Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or dimethyl carbonate/cyclohexane).[7][8]
- If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated at reflux for a short period.
- The hot solution is filtered to remove the activated carbon and any other insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
- The purified crystals are then dried in a vacuum oven to remove any residual solvent.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Expected signals for 3-Hydroxy-4-methoxyacetophenone would include a singlet for the methyl protons of the acetyl group, a singlet for the methoxy group protons, and multiplets for the aromatic protons.
- ¹³C NMR Spectroscopy: The sample is prepared as for ¹H NMR. The spectrum provides information on the carbon skeleton of the molecule. Expected signals would include peaks for the carbonyl carbon, the aromatic carbons (with and without oxygen substitution), and the methyl carbons of the acetyl and methoxy groups.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film. The spectrum reveals the functional groups present in the molecule. For **3-Hydroxy-4-**



methoxyacetophenone, characteristic absorption bands would be observed for the hydroxyl (O-H) stretch (broad), the carbonyl (C=O) stretch of the ketone (typically around 1660-1700 cm⁻¹ for aromatic ketones), C-H stretches (aromatic and aliphatic), and C-O stretches.[9][10]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A small amount of the sample is ionized (e.g., by electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.[3][11] The molecular ion peak (M+) would correspond to the molecular weight of the compound (166.17 g/mol).

Biological Activity Assay: Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production in Macrophages

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of **3- Hydroxy-4-methoxyacetophenone**.

Cell Culture and Treatment:

- RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of 3-Hydroxy-4methoxyacetophenone for 1 hour.
- Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

Measurement of NO Production:

- After the incubation period, the cell culture supernatant is collected.
- The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.[12][13]



 The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve.

Measurement of PGE2 Production:

- The cell culture supernatant is also used to measure the concentration of PGE₂.
- A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit is used for the quantification of PGE₂ according to the manufacturer's instructions.[12]

Biological Activity and Signaling Pathways

3-Hydroxy-4-methoxyacetophenone has been reported to possess anti-inflammatory activity. [3][5] This activity is attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂). The overproduction of these mediators is a hallmark of inflammation.

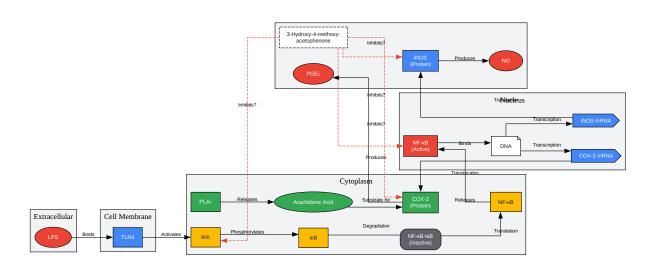
The inflammatory response in macrophages, particularly when stimulated by bacterial lipopolysaccharide (LPS), involves the activation of complex signaling cascades. A key pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-kB).[1][14][15] Upon activation, NF-kB translocates to the nucleus and induces the expression of various proinflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). iNOS is the enzyme responsible for the production of NO, while COX-2 is a key enzyme in the synthesis of prostaglandins, including PGE₂.[16][17]

The inhibitory effect of **3-Hydroxy-4-methoxyacetophenone** on NO and PGE₂ production suggests that it may interfere with the NF-κB signaling pathway and/or the activity of the iNOS and COX-2 enzymes.

Visualizing the Inflammatory Signaling Pathway

The following diagram illustrates the LPS-induced inflammatory signaling pathway in macrophages and the potential points of intervention for **3-Hydroxy-4-methoxyacetophenone**.





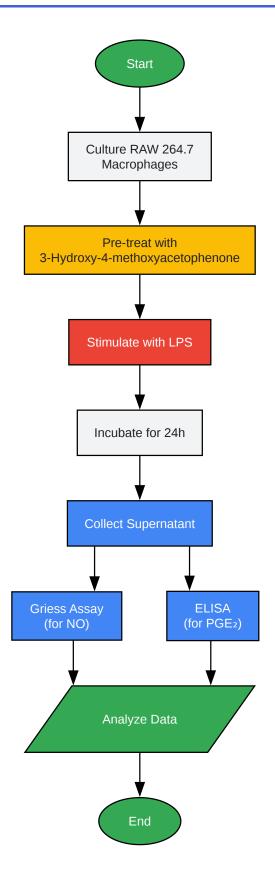
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Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of **3-Hydroxy-4-methoxyacetophenone** in vitro.





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